Equilenin

Descripción

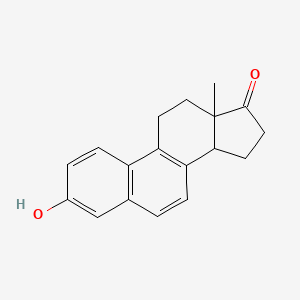

This compound is an estrogenic steroid produced by horses. It has a total of five double bonds in the A- and B-ring. High concentration of this compound is found in the urine of pregnant mares.

An estrogenic steroid produced by HORSES. It has a total of five double bonds in the A- and B-ring. High concentration of this compound is found in the URINE of pregnant mares.

Propiedades

IUPAC Name |

(13S,14S)-3-hydroxy-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2-5,10,16,19H,6-9H2,1H3/t16-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDRGHUMCVRDZLQ-WMZOPIPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3=C(C1CCC2=O)C=CC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC3=C([C@@H]1CCC2=O)C=CC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2052156 | |

| Record name | Equilenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

517-09-9 | |

| Record name | (+)-Equilenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=517-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Equilenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Equilenin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03515 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Equilenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxyoestra-1,3,5(10),6,8-pentaen-17-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.483 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EQUILENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8FTJ17C4J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical History of the Discovery, Isolation, and First Total Synthesis of Equilenin

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the seminal work that led to the identification and synthesis of Equilenin (estra-1,3,5(10),6,8-pentaen-3-ol-17-one), a significant molecule in the history of steroid chemistry. We provide an in-depth look at the original isolation methods from natural sources and the landmark first total synthesis, including experimental protocols, quantitative data, and workflow diagrams to illuminate the processes.

Discovery and Isolation from a Natural Source

This compound was first discovered and isolated in 1932 by French researchers A. Girard and G. Sandulesco.[1] This discovery was part of a broader scientific effort in the early 20th century to identify and characterize steroidal hormones, which began with the isolation of estrone from the urine of pregnant women in 1929 by Adolf Butenandt and, independently, by Edward Doisy.[2][3]

The primary source for the isolation of this compound was the urine of pregnant mares, which was found to contain significantly high concentrations of estrogenic compounds.[2][4] Early studies of pregnant mare urine identified estrone and equilin as the main estrogenic components, with this compound being a minor but significant constituent.[5] The isolation of these hormones was a formidable challenge, often requiring the processing of thousands of liters of urine to obtain mere milligrams of crystalline material. For context, Butenandt's initial isolation of 15 mg of the male hormone androsterone required processing 25,000 liters of urine.[1]

Isolation Methodology of the Era (Circa 1930s)

Experimental Protocol: Representative Urine Processing for Estrogen Isolation

-

Acid Hydrolysis: The urine was first treated with a strong acid (e.g., hydrochloric acid) and heated. This step was crucial to hydrolyze the water-soluble estrogen conjugates (primarily sulfates and glucuronides) to their free, organic-soluble phenolic forms.[6]

-

Solvent Extraction: The acidified urine was then subjected to liquid-liquid extraction with an immiscible organic solvent, such as benzene or toluene. The free estrogens would partition into the organic layer.

-

Separation of Phenolic Fraction: The organic extract was washed with an aqueous solution of a weak base, like sodium bicarbonate, to remove acidic impurities. Subsequently, the phenolic estrogens were extracted from the organic solvent into an aqueous solution of a strong base, such as sodium hydroxide, forming their sodium phenate salts.

-

Purification and Fractional Crystallization: The alkaline solution was then acidified to precipitate the crude phenolic steroid mixture. This mixture, containing estrone, equilin, and this compound, was then painstakingly separated through repeated fractional crystallization from various solvents (e.g., ethanol, methanol). This separation was possible due to slight differences in the solubility of the different steroids.

-

Girard's Reagent: A key innovation by A. Girard was the development of "Girard's Reagent T," a hydrazide that reacts specifically with ketones. This allowed for the selective separation of ketosteroids (like estrone, equilin, and this compound) from non-ketonic alcoholic steroids, greatly improving the purity of the final isolates.

Landmark First Total Synthesis (Bachmann, Cole, and Wilds, 1940)

The first total synthesis of a complex natural product, this compound, was a landmark achievement in organic chemistry, accomplished by W. E. Bachmann, Wayne Cole, and A. L. Wilds at the University of Michigan in 1939-1940.[7][8] This accomplishment marked a pivotal moment, proving that complex steroid structures could be constructed in the laboratory from simple starting materials.[1][9]

The synthesis was a 20-step process starting from 1,6-Cleve's acid and proceeding through a key intermediate known as Butenand's ketone (the 7-methoxy analog of 1,2,3,4-tetrahydrophenanthren-1-one).[7] The overall strategy involved the sequential construction of the steroid's ring system.

Quantitative Data Summary

The following table summarizes the key quantitative outcomes of the Bachmann synthesis.

| Parameter | Value | Source |

| Overall Yield | 2.7% | [7] |

| Number of Steps | 20 (from Cleve's acid) | [7] |

| Final Conversion Ratio | ~1 g this compound per 4 g Butenand's Ketone | [1] |

Experimental Workflow and Protocols

The synthesis relied on a series of now-classic organic reactions.[7] Below is a high-level overview of the synthetic sequence, followed by a diagram of the workflow.

Experimental Protocol: Key Stages of the Bachmann Synthesis of this compound

-

Preparation of Butenand's Ketone: The synthesis began with the preparation of the tricyclic intermediate, 7-methoxy-1-keto-1,2,3,4-tetrahydrophenanthrene (Butenand's ketone), from 1,6-Cleve's acid.

-

First Carbon Homologation (Reformatsky Reaction): The first of two required carbon atoms for the D-ring was added to the ketone via a Reformatsky reaction, followed by dehydration and reduction. This sequence added a carboxymethyl group.

-

Second Carbon Homologation (Arndt-Eistert Reaction): The second carbon atom was introduced using the Arndt-Eistert reaction, a method for converting a carboxylic acid to its next higher homolog. This step extended the side chain, setting the stage for cyclization.

-

D-Ring Formation (Dieckmann Condensation): The five-membered D-ring of the steroid was constructed via an intramolecular Dieckmann condensation of a diester intermediate. Bachmann's meticulous optimization of this step was critical to the synthesis's success.[10]

-

Final Steps (Decarboxylation and Demethylation): The resulting β-keto ester was hydrolyzed and decarboxylated to yield the pentacyclic ketone. The final step involved the demethylation of the methoxy group on the A-ring to afford the natural product, this compound.

Visualization of Synthesis Workflow

Early Biological Activity and Significance

This compound, along with equilin, is an estrogen unique to equines. Early biological assays confirmed its estrogenic activity, though it is generally considered to be less potent than estrone or equilin.[11] The discovery and synthesis of this compound were not merely academic exercises; they were foundational to the development of hormone replacement therapy. The ability to source these compounds from pregnant mare urine led directly to the creation of Conjugated Equine Estrogens (CEE), first marketed as Premarin in the early 1940s.[4][10] This product, a mixture of several estrogens including this compound, became a cornerstone of menopause treatment for decades.

Logical Relationship of Discovery to Application

References

- 1. m.youtube.com [m.youtube.com]

- 2. A Brief Account of the Discovery of the Fetal/Placental Unit for Estrogen Production in Equine and Human Pregnancies: Relation to Human Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US6855704B2 - Process for isolating conjugated estrogens - Google Patents [patents.google.com]

- 4. NAERIC - North American Equine Ranching Council Foals PMU Foals Ranching America Ranchers and Canada Ranch Premarin [naeric.org]

- 5. madbarn.com [madbarn.com]

- 6. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. api.pageplace.de [api.pageplace.de]

- 10. nasonline.org [nasonline.org]

- 11. betlabs.com [betlabs.com]

The Dawn of Steroid Synthesis: A Technical Retrospective of Historical Equilenin Total Syntheses

For Immediate Release

A deep dive into the seminal total syntheses of equilenin, the first steroid to be synthesized, this whitepaper offers a comprehensive technical guide for researchers, scientists, and drug development professionals. We dissect the pioneering methods of Bachmann and Johnson, providing detailed experimental protocols, quantitative data, and visual pathway diagrams to illuminate the foundational strategies of steroid synthesis.

This compound, a naturally occurring estrogen, holds a significant place in the history of organic chemistry as the first steroid to be synthesized. Its successful total synthesis marked a pivotal moment, demonstrating that complex natural products could be constructed in the laboratory and paving the way for the synthesis of other medicinally important steroids. This guide revisits the two landmark historical methods that achieved this feat: the Bachmann synthesis and the Johnson synthesis.

Comparative Analysis of Historical Syntheses

The two pioneering syntheses of this compound, while both ultimately successful, employed distinct strategies and achieved different overall efficiencies. The following table summarizes the key quantitative data for each approach, providing a clear comparison for researchers.

| Metric | Bachmann Synthesis (1939) | Johnson Synthesis (1945) |

| Starting Material | 1,6-Cleve's acid | m-Anisaldehyde |

| Overall Yield | ~2.7% | Not explicitly stated in the initial publication |

| Number of Steps | ~20 steps from 1,6-Cleve's acid | Shorter and more convergent |

| Key Reactions | Claisen condensation, Reformatsky reaction, Arndt-Eistert reaction, Dieckmann condensation | Stobbe condensation, Friedel-Crafts cyclization |

| Stereochemical Control | Production of a mixture of stereoisomers requiring resolution | Diastereoselective reduction to control stereochemistry |

The Bachmann Synthesis: A Linear Approach

The first total synthesis of this compound was reported by W. E. Bachmann, W. Cole, and A. L. Wilds in 1939.[1] Their strategy was a linear sequence starting from the readily available 1,6-Cleve's acid. The synthesis involved the systematic construction of the C and D rings onto a pre-existing AB-ring naphthalene core.

Experimental Protocol: Key Steps of the Bachmann Synthesis

1. Formation of Butenand's Ketone (7-methoxy-1-keto-1,2,3,4-tetrahydrophenanthrene): This key intermediate was prepared from 1,6-Cleve's acid through a multi-step sequence involving diazotization, Sandmeyer reaction, and other transformations.

2. Introduction of the C-13 Methyl Group and D-ring Precursor: Butenand's ketone was subjected to a Claisen condensation with methyl oxalate, followed by methylation to introduce the angular methyl group at C-13. Subsequent reactions, including a Reformatsky reaction with methyl bromoacetate, dehydration, and reduction, elongated the side chain at C-1.

3. Arndt-Eistert Homologation: The carboxylic acid obtained was converted to the corresponding acid chloride and then to a diazoketone. Wolff rearrangement under Arndt-Eistert conditions provided the homologated ester.

4. Dieckmann Condensation and Decarboxylation: The diester was then subjected to an intramolecular Dieckmann condensation to form the five-membered D-ring. Subsequent hydrolysis and decarboxylation afforded (±)-equilenin.

5. Resolution: The racemic mixture was resolved using fractional crystallization of the diastereomeric salts formed with l-menthoxyacetic acid.

The Johnson Synthesis: A Convergent and Stereoselective Approach

In 1945, William S. Johnson and his collaborators developed a more convergent and stereocontrolled synthesis of this compound. This approach was notable for its construction of the C and D rings through a novel annulation sequence.

Experimental Protocol: Key Steps of the Johnson Synthesis

1. Stobbe Condensation: The synthesis commenced with a Stobbe condensation between m-anisaldehyde and dimethyl succinate to form a γ-lactone carboxylic acid.

2. Reduction and Lactonization: The double bond was reduced, and the resulting diacid was converted to its anhydride, which was then subjected to an intramolecular Friedel-Crafts reaction to form the tricyclic lactone.

3. Introduction of the D-ring and C-13 Methyl Group: The lactone was opened, and the resulting keto acid was esterified. A Grignard reaction with methylmagnesium iodide introduced the C-13 methyl group and formed a tertiary alcohol.

4. Cyclization and Dehydrogenation: Acid-catalyzed cyclization and dehydration constructed the D-ring. Subsequent dehydrogenation using palladium on charcoal aromatized the B-ring to furnish the this compound steroid skeleton.

5. Stereoselective Reduction: A key feature of the Johnson synthesis was the stereoselective reduction of a precursor ketone, which allowed for control over the stereochemistry at C-14, a significant improvement over the Bachmann synthesis.

The Woodward Era and its Influence

While Robert Burns Woodward did not publish a total synthesis of this compound, his groundbreaking work in the total synthesis of other, more complex steroids like cholesterol and cortisone in the 1950s profoundly influenced the field. The "Woodwardian era" of organic synthesis was characterized by a deep understanding of reaction mechanisms and stereochemical principles, leading to highly elegant and efficient synthetic routes. His approaches emphasized strategic bond disconnections and the use of powerful new synthetic methods, setting a new standard for the field.

Conclusion

The historical total syntheses of this compound by Bachmann and Johnson represent monumental achievements in organic chemistry. They not only conquered a complex natural product for the first time but also laid the strategic groundwork for the burgeoning field of steroid synthesis. The evolution from Bachmann's linear approach to Johnson's more convergent and stereocontrolled strategy highlights the rapid development of synthetic methodology in the mid-20th century. These pioneering efforts continue to be instructive for modern chemists, offering valuable lessons in synthetic design and execution.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Equilenin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Equilenin is a naturally occurring steroidal estrogen isolated from the urine of pregnant mares.[1][2] As a component of conjugated equine estrogens (CEEs), it has been utilized in hormone replacement therapy.[2][3] This document provides a comprehensive overview of the chemical and physical properties of this compound, intended to serve as a technical resource for professionals in research and drug development.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the tables below. These properties are crucial for its handling, formulation, and analysis.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| CAS Registry Number | 517-09-9 | [4][5] |

| Molecular Formula | C₁₈H₁₈O₂ | [4][5] |

| Molecular Weight | 266.33 g/mol | [4][5] |

| Appearance | Pale beige crystals or powder | [2] |

| Melting Point | 258-259 °C | [2][4][6] |

| Boiling Point | Sublimes at 170-180 °C at 0.01 mm Hg | [6][7] |

| Optical Rotation | [α]D¹⁶ +87° (in dioxane) | [6] |

Table 2: Solubility of this compound

| Solvent | Solubility | Source |

| Water | Sparingly soluble (~1.5 mg/L) | [2] |

| Alcohol | Soluble (0.63 g/100 mL at 18°C, 2.5 g/100 mL at boiling) | [6] |

| Dioxane | Soluble | [8] |

| Acetone | Soluble | [8] |

| Ethyl Acetate | Soluble | [8] |

Table 3: Spectroscopic Data of this compound

| Technique | Key Data Points | Source |

| UV-Vis (in ethanol) | λmax: 231, 270, 282, 292, 325, 340 nm | [6][9] |

| Infrared (IR) | Data available in NIST Chemistry WebBook | [10] |

| ¹H NMR | Data available in the Human Metabolome Database | |

| ¹³C NMR | Data available from Sigma-Aldrich | [5] |

| Mass Spectrometry (EI) | Data available in NIST Chemistry WebBook | [11] |

Experimental Protocols

Detailed experimental procedures are essential for the accurate determination of the physical properties of substances like this compound. Below are generalized protocols for key experiments.

Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity.[12][13]

Principle: A small, powdered sample of the substance is heated at a controlled rate, and the temperature range over which it transitions from a solid to a liquid is observed.[14]

Procedure:

-

Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of about 3 mm.[12][15]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube filled with mineral oil.[12][15]

-

Heating: The sample is heated rapidly to a temperature about 10-15°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.[12]

-

Observation: The temperatures at which the first drop of liquid appears and at which the entire sample becomes liquid are recorded as the melting point range.[12] For a pure substance, this range is typically narrow.[12][13]

Determination of Solubility

Solubility is a fundamental property that influences a compound's absorption, distribution, and formulation.[16]

Principle: A specified amount of solute is added to a specified amount of solvent, and the extent to which it dissolves at a given temperature is determined.[17][18]

Procedure (Qualitative):

-

Sample Preparation: A small, measured amount of this compound (e.g., 25 mg) is placed in a test tube.[19]

-

Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL) is added in portions.[19]

-

Mixing: The test tube is vigorously shaken after each addition of solvent.[19]

-

Observation: The solubility is determined by visual inspection. If the solid dissolves completely, it is considered soluble. If it does not, it is considered insoluble or sparingly soluble.[19] This can be further tested in acidic and basic solutions to understand the compound's properties.[20]

Signaling Pathway and Synthesis Workflow

Estrogenic Signaling Pathway

This compound, as an estrogen, is believed to exert its biological effects primarily through interaction with estrogen receptors (ERs), with a noted mediation through ERβ.[3] The general mechanism involves the binding of the estrogen to the receptor, leading to a cascade of events that ultimately alter gene expression.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. acs.org [acs.org]

- 3. Pharmacology of conjugated equine estrogens: efficacy, safety and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. This compound | C18H18O2 | CID 444865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [drugfuture.com]

- 7. This compound | 517-09-9 [chemicalbook.com]

- 8. Equilin [drugfuture.com]

- 9. This compound [webbook.nist.gov]

- 10. This compound [webbook.nist.gov]

- 11. This compound [webbook.nist.gov]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. sserc.org.uk [sserc.org.uk]

- 14. westlab.com [westlab.com]

- 15. Determination of Melting Point [wiredchemist.com]

- 16. youtube.com [youtube.com]

- 17. How to Determine Solubility: 14 Steps (with Pictures) - wikiHow [wikihow.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 20. www1.udel.edu [www1.udel.edu]

Natural Sources of Equilenin in Pregnant Mares: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Equilenin is a naturally occurring estrogenic steroid hormone found in significant quantities in the urine of pregnant mares. It is one of the components of conjugated equine estrogens (CEE), which have been used in hormone replacement therapy. This technical guide provides an in-depth overview of the natural sources of this compound in pregnant mares, its biosynthesis, and the methodologies for its extraction and quantification.

Biosynthesis of this compound

The biosynthesis of this compound in pregnant mares follows a unique pathway that is distinct from the classical estrogen synthesis pathway observed in humans and is notably independent of cholesterol.[1][2] While the complete pathway is still under investigation, research has identified key aspects of its formation.

The metabolic pathway leading to this compound and the related estrogen, Equilin, is different from that of estrone and estradiol.[1] A potential precursor in this pathway is 3-hydroxy-3,5,7-androstatrien-17-one.[1][2] This substrate is converted to Equilin and this compound by horse placental microsomes.[1] This distinct biosynthetic route in the feto-placental unit of the mare leads to the production of these unique ring B unsaturated estrogens.

Below is a simplified representation of the proposed biosynthetic pathway leading to this compound.

Quantitative Data on Urinary Estrogen Concentrations in Pregnant Mares

The urine of pregnant mares contains a complex mixture of conjugated estrogens, with Estrone and Equilin being the principal components.[1][3] this compound is considered a minor constituent.[1][3] The concentrations of these estrogens fluctuate throughout gestation. While Equilin levels rise significantly from the fourth to fifth month of pregnancy, sometimes exceeding Estrone levels in later stages, the concentration of this compound remains relatively low and does not show a clear correlation with the stage of pregnancy.[1] One study reported that this compound rarely exceeded 12% of the total estrogen titer in the urine of the mares studied.[1]

For comparative purposes, the following table summarizes the relative abundance and reported concentrations of major ketonic estrogens in the urine of pregnant mares. It is important to note that specific concentrations can vary significantly between individual animals.

| Estrogen | Relative Abundance | Reported Urinary Concentration Range | Gestational Period of Peak Concentration |

| Estrone | Major | - | 6th to 7th month[4] |

| Equilin | Major | - | Rises from 4th-5th month, can exceed Estrone in late pregnancy[1][3] |

| This compound | Minor | Rarely exceeds 12% of total estrogen titer[1] | No clear correlation with gestational stage[1] |

Note: Specific quantitative data in ng/mL for urinary this compound throughout gestation is not consistently available in the reviewed literature. The data presented reflects the relative proportions and general trends observed in published studies.

Experimental Protocols

The analysis of this compound from pregnant mare urine involves several key steps: collection and storage of urine, enzymatic hydrolysis to deconjugate the estrogens, extraction and purification, and finally, quantification by analytical instrumentation.

Sample Preparation: Enzymatic Hydrolysis of Conjugated Estrogens

A significant portion of estrogens in mare urine are in a conjugated form (sulfates and glucuronides) and require hydrolysis to their free form for extraction and analysis.

Protocol:

-

To a 5 mL aliquot of equine urine, add a phosphate buffer (pH 5.0).[5]

-

Add a solution containing β-glucuronidase and sulfatase enzymes. The source of these enzymes can be from Helix pomatia.[6]

-

Incubate the mixture at a controlled temperature, for example, 37°C, for a sufficient period to ensure complete hydrolysis (can range from 2 to 16 hours depending on the sample matrix and enzyme concentration).[6]

-

After incubation, the sample is ready for extraction.

Extraction and Purification: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for isolating and concentrating estrogens from the complex urine matrix.

Protocol using a C18 SPE cartridge:

-

Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water through the cartridge.

-

Loading: Load the hydrolyzed urine sample onto the conditioned cartridge at a slow and steady flow rate.

-

Washing: Wash the cartridge with deionized water to remove polar interferences, followed by a wash with a low percentage of methanol in water (e.g., 40%) to remove less polar impurities.

-

Elution: Elute the retained estrogens from the cartridge using a suitable organic solvent, such as methanol or acetonitrile.

-

The eluate can then be evaporated to dryness and reconstituted in a solvent compatible with the analytical instrument.

The following diagram illustrates a general workflow for the extraction and analysis of this compound from pregnant mare urine.

Quantification: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and specific method for the quantification of this compound.

Illustrative HPLC-MS/MS Parameters:

-

HPLC System: A standard high-performance liquid chromatography system.

-

Column: A reverse-phase column, such as a C18 column.

-

Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's characteristics.

Conclusion

This compound is a unique natural estrogen found in pregnant mares, synthesized through a distinct, cholesterol-independent pathway in the feto-placental unit. While it is a minor component compared to Estrone and Equilin, its presence is a characteristic feature of equine pregnancy. The methodologies outlined in this guide, including enzymatic hydrolysis, solid-phase extraction, and HPLC-MS/MS analysis, provide a robust framework for the accurate quantification of this compound for research and drug development purposes. Further research is warranted to fully elucidate the complete biosynthetic pathway of this compound and to establish a more comprehensive dataset of its urinary concentrations throughout equine gestation.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Equilin and this compound biosynthesis. Stereochemistry of aromatization of 3-hydroxy-3,5,7-androstatrien-17-one by horse placenta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. madbarn.com [madbarn.com]

- 4. madbarn.com [madbarn.com]

- 5. researchgate.net [researchgate.net]

- 6. Optimization of conditions for the enzymatic hydrolysis of phytoestrogen conjugates in urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomers of Equilenin and Their Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Equilenin, a naturally occurring estrogenic steroid, holds a significant place in the history of organic chemistry as the first complex natural product to be synthesized.[1] Isolated from the urine of pregnant mares, this compound and its stereoisomers have been subjects of extensive research due to their biological activity and challenging molecular architecture. This technical guide provides a comprehensive overview of the stereoisomers of this compound and a detailed examination of the seminal synthetic routes developed by Bachmann, Johnson, and Torgov. The guide is intended to serve as a valuable resource for researchers in medicinal chemistry, drug development, and synthetic organic chemistry.

This compound possesses two chiral centers, giving rise to four stereoisomers: the naturally occurring dextrorotatory d-equilenin, its enantiomer l-equilenin, and the diastereomeric pair of d- and l-isothis compound. The spatial arrangement of the substituents at these chiral centers significantly influences the biological activity of the molecule.

Stereoisomers of this compound: Physical Properties

The four stereoisomers of this compound exhibit distinct physical properties, which are crucial for their identification and separation. The melting points and specific rotations of these isomers are summarized in the table below. The data has been compiled from various sources, with the seminal work of Bachmann and colleagues providing a foundational dataset.

| Stereoisomer | Melting Point (°C) | Specific Rotation ([α]D) | Solvent |

| d-Equilenin | 258-259 | +87° | Dioxane |

| l-Equilenin | 258-259 | -87° | Dioxane |

| d-Isothis compound | 276-277 | +19° | Chloroform |

| l-Isothis compound | 276-277 | -19° | Chloroform |

The Bachmann Synthesis: A Landmark in Total Synthesis

The first total synthesis of this compound, accomplished by W. E. Bachmann, Wayne Cole, and A. L. Wilds in 1940, was a landmark achievement that paved the way for the synthesis of other complex natural products. A key feature of this synthesis is that it produced all four stereoisomers of this compound. The overall yield of the 20-step synthesis starting from Cleve's acid was 2.7%.[2]

The synthesis starts from the well-known Butenandt's ketone and employs a series of classical organic reactions. The logical workflow of the Bachmann synthesis is depicted in the following diagram.

Experimental Protocols for the Bachmann Synthesis

The following are key experimental procedures adapted from the original 1940 publication by Bachmann, Cole, and Wilds.

1. Preparation of the α- and β-Acids (Precursors to Isothis compound and this compound)

The reduction of the unsaturated acid intermediate yields a mixture of two racemic diastereomeric acids, designated as the α-acid and β-acid. These are separated by fractional crystallization.

-

α-Acid (yields isothis compound): Melting point 231-232 °C.

-

β-Acid (yields this compound): Melting point 213-214 °C.

2. Arndt-Eistert Homologation of the β-Acid

The β-acid is converted to its acid chloride, which is then reacted with diazomethane to form a diazoketone. Wolff rearrangement of the diazoketone in the presence of silver oxide and water yields the homologated carboxylic acid.

3. Dieckmann Condensation

The dimethyl ester of the dicarboxylic acid derived from the homologated acid is subjected to an intramolecular Claisen condensation (Dieckmann condensation) using sodium in an inert atmosphere to form the five-membered D-ring.

4. Resolution of Racemic this compound and Isothis compound

The racemic mixtures of this compound and isothis compound are resolved into their respective enantiomers using chiral resolving agents, such as brucine, followed by fractional crystallization of the resulting diastereomeric salts.

The Johnson Synthesis: A Convergent Approach

In 1945, William S. Johnson and his collaborators developed a more convergent synthesis of this compound. This approach involved the construction of a key tricyclic intermediate, which was then elaborated to the final steroidal skeleton.

The logical flow of the Johnson synthesis is outlined below.

Experimental Protocols for the Johnson Synthesis

Key experimental procedures from the Johnson synthesis are highlighted below.

1. Stobbe Condensation

A crucial step in the Johnson synthesis is the Stobbe condensation, which is used to construct the C and D ring precursors. This reaction involves the condensation of a ketone with a succinic ester in the presence of a strong base.

2. Dieckmann Condensation and Decarboxylation

Similar to the Bachmann synthesis, the Johnson route employs a Dieckmann condensation to form the five-membered D-ring, followed by hydrolysis and decarboxylation to yield the 17-keto steroid.

The Torgov Synthesis: An Efficient and Widely Applicable Method

The Torgov synthesis, developed in the 1960s, represents a highly efficient and versatile approach to the synthesis of steroids, including this compound. This method is characterized by a key vinyl carbinol condensation reaction.

The general workflow of the Torgov synthesis is illustrated in the diagram below.

Experimental Protocols for the Torgov Synthesis

1. Vinyl Carbinol Condensation

The cornerstone of the Torgov synthesis is the condensation of a vinyl carbinol (prepared from 6-methoxy-1-tetralone and vinylmagnesium bromide) with 2-methyl-1,3-cyclopentanedione. This reaction forms the C and D rings of the steroid nucleus in a single step.

2. Acid-Catalyzed Cyclization

The intermediate from the condensation reaction is then treated with an acid catalyst to effect a cyclization, dehydration, and isomerization cascade, leading to the tetracyclic steroid skeleton.

Conclusion

The synthesis of this compound and its stereoisomers has been a fertile ground for the development of new synthetic strategies in organic chemistry. The pioneering work of Bachmann, followed by the elegant and efficient approaches of Johnson and Torgov, not only provided access to these biologically important molecules but also laid the foundation for the total synthesis of a vast array of complex natural products. This guide has provided a detailed overview of these seminal syntheses, including their logical workflows and key experimental protocols, along with a compilation of the physical properties of the this compound stereoisomers. It is hoped that this resource will be of significant value to researchers and professionals in the fields of chemistry and drug development.

References

An In-depth Technical Guide to the Biosynthesis of Equilenin in Equines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of equilenin, a unique ring B unsaturated estrogen found in high concentrations in pregnant mares. This document details the key precursors, enzymatic steps, and the crucial role of the feto-placental unit in its synthesis. Quantitative data from key studies are summarized, and methodologies for relevant experiments are described to aid in future research and development.

Introduction

Equine estrogens, particularly equilin and this compound, are of significant interest due to their use in hormone replacement therapy.[1] Unlike the classical estrogens such as estrone and estradiol, which are synthesized via a well-established cholesterol-dependent pathway, the biosynthesis of these equine-specific estrogens follows a distinct and not yet fully elucidated route.[2][3] This guide synthesizes the current scientific literature to present a detailed picture of the this compound biosynthesis pathway.

The production of this compound is intrinsically linked to the dynamic interplay between the developing fetus and the placenta, a concept known as the feto-placental unit.[4][5] The fetal gonads produce essential precursors that are subsequently metabolized by the placenta to yield the final estrogenic products.[6][7]

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process involving enzymes in both the fetal gonads and the placenta. The pathway diverges from the classical steroidogenic pathway, leading to the formation of unique ring B unsaturated intermediates.

Precursor Synthesis in the Fetal Gonads

The initial steps of this compound biosynthesis are believed to occur in the fetal gonads, which undergo remarkable hypertrophy during gestation.[5] These fetal gonads are the primary source of dehydroepiandrosterone (DHEA), a crucial C19 steroid precursor.[6][8] Studies have shown that the fetal gonads have high expression of CYP17A1, the enzyme responsible for converting C21 steroids to C19 steroids, but low levels of HSD3B1, which would otherwise convert Δ5 steroids to Δ4 steroids.[6][7] This enzymatic profile favors the production of DHEA.

Furthermore, evidence suggests a pathway involving Δ5,7-diene steroids. The fetal horse gonad has been found to contain 3β-hydroxy-5,7-pregnadien-20-one and 3β-hydroxy-5,7-androstadien-17-one, with the latter being a proposed precursor for equilin.[9] This indicates a divergence from the standard pathway occurring early in steroidogenesis.

Placental Aromatization and Formation of this compound

The C19 steroid precursors synthesized by the fetal gonads are transported to the placenta for the final steps of estrogen synthesis. The equine placenta expresses high levels of aromatase (CYP19A1), the key enzyme responsible for the aromatization of the A-ring of androgens to form estrogens.[6][10]

The direct precursor to equilin and this compound that is acted upon by placental enzymes has been identified as 3-hydroxy-3,5,7-androstatrien-17-one.[2][3] Horse placental microsomes convert this substrate into both equilin and this compound.[2] The exact enzymatic mechanism for the formation of the fully aromatic B-ring of this compound from equilin or another precursor is still an area of active investigation. It has been proposed that equilin can be metabolized to this compound.[11]

The following diagram illustrates the proposed biosynthetic pathway:

Quantitative Data

Several studies have provided quantitative data on the enzymatic activities and steroid concentrations relevant to this compound biosynthesis.

| Parameter | Value | Tissue/Enzyme | Substrate | Reference |

| Enzyme Specific Activity | ||||

| Conversion to Equilin | 74 pmol/h/mg | Horse Placental Microsomes | 3-Hydroxy-3,5,7-androstatrien-17-one | [2][3] |

| Conversion to this compound | 18 pmol/h/mg | Horse Placental Microsomes | 3-Hydroxy-3,5,7-androstatrien-17-one | [2][3] |

| Steroid Concentrations in Fetal Blood | ||||

| Pregnenolone | Decreases with gestational age | Fetal Blood | - | [6][7] |

| Dehydroepiandrosterone (DHEA) | High, parallels equilin and estrone | Fetal Blood | - | [12] |

| Relative mRNA Expression of Steroidogenic Enzymes | ||||

| CYP19A1 (Aromatase) | Higher in allantochorion than fetal adrenals or gonads | Fetal Tissues | - | [6][7] |

| CYP17A1 | Higher in fetal gonads than adrenals or allantochorion | Fetal Tissues | - | [6][7] |

| HSD3B1 | Higher in fetal adrenals and allantochorion than gonads | Fetal Tissues | - | [6][7] |

Table 1: Quantitative Data on this compound Biosynthesis

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of in vitro enzyme assays, tissue culture, and advanced analytical techniques.

Preparation of Placental Microsomes

A common starting point for in vitro studies is the isolation of the microsomal fraction from placental tissue, which is rich in steroidogenic enzymes like aromatase.

-

Tissue Homogenization: Equine placental tissue is homogenized in a buffered solution (e.g., 0.1 M K3PO4, pH 7.4, containing glycerol, β-mercaptoethanol, and protease inhibitors).

-

Differential Centrifugation: The homogenate is subjected to a low-speed centrifugation (e.g., 15,000 x g) to remove nuclei and cellular debris.

-

Ultracentrifugation: The resulting supernatant is then centrifuged at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspension and Storage: The microsomal pellet is resuspended in a suitable buffer and stored at -80°C until use.

In Vitro Enzyme Assays with Radiolabeled Precursors

Incubation of placental microsomes or tissue explants with radiolabeled steroid precursors is a key method for tracing the biosynthetic pathway.

-

Incubation Mixture: A reaction mixture is prepared containing the placental microsomes, a radiolabeled precursor (e.g., [³H]-DHEA or a synthesized intermediate), and necessary cofactors (e.g., NADPH).

-

Incubation: The reaction is carried out at a physiological temperature (e.g., 37°C) for a defined period.

-

Steroid Extraction: The reaction is stopped, and steroids are extracted from the aqueous mixture using an organic solvent (e.g., ethyl acetate).

-

Analysis of Metabolites: The extracted steroids are then separated and identified using techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Steroid Analysis by HPLC and LC-MS

HPLC and LC-MS are powerful tools for the separation, identification, and quantification of steroids and their metabolites.

-

Sample Preparation: Biological samples (e.g., plasma, urine, or extracts from in vitro assays) are prepared by hydrolysis of conjugates (if necessary) and solid-phase extraction (SPE) to purify and concentrate the steroids.

-

Chromatographic Separation: The prepared sample is injected into an HPLC system equipped with a suitable column (e.g., C18 reverse-phase) to separate the different steroids based on their physicochemical properties. The use of carbon-coated zirconia and porous graphitic carbon stationary phases has been shown to be effective in separating isomeric equine estrogens.[13][14]

-

Detection and Quantification:

-

HPLC with UV or Radiometric Detection: Steroids can be detected by their UV absorbance or by a radiometric detector if radiolabeled precursors were used.

-

LC-MS/MS: For high sensitivity and specificity, the HPLC is coupled to a tandem mass spectrometer. Steroids are identified based on their mass-to-charge ratio and fragmentation patterns. Quantification is achieved by comparing the signal to that of a known amount of an internal standard.[15]

-

The following diagram outlines a general experimental workflow for investigating the biosynthesis of this compound.

The Feto-Placental Unit: A Collaborative System

The biosynthesis of this compound is a prime example of the intricate collaboration within the feto-placental unit. The fetal gonads and the placenta have distinct but complementary roles in this process.

References

- 1. rep.bioscientifica.com [rep.bioscientifica.com]

- 2. Equilin and this compound biosynthesis. Stereochemistry of aromatization of 3-hydroxy-3,5,7-androstatrien-17-one by horse placenta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. madbarn.com [madbarn.com]

- 4. A Brief Account of the Discovery of the Fetal/Placental Unit for Estrogen Production in Equine and Human Pregnancies: Relation to Human Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rep.bioscientifica.com [rep.bioscientifica.com]

- 6. Equine fetal adrenal, gonadal and placental steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rep.bioscientifica.com [rep.bioscientifica.com]

- 8. madbarn.com [madbarn.com]

- 9. Identification of 3 beta-hydroxy-5,7-pregnadien-20-one and 3 beta-hydroxy-5,7-androstadien-17-one as endogenous steroids in the fetal horse gonad - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Dehydroepiandrosterone synthesis by the fetal foal and its importance as an oestrogen precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. madbarn.com [madbarn.com]

- 14. Separation and detection of the isomeric equine conjugated estrogens, equilin sulfate and delta8,9-dehydroestrone sulfate, by liquid chromatography--electrospray-mass spectrometry using carbon-coated zirconia and porous graphitic carbon stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantification of estrone-3-sulfate, progesterone, estrone and estradiol in serum of mares and American bisons - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Research on the Biological Activity of Equilenin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Equilenin, a steroidal estrogen first isolated from the urine of pregnant mares in 1932, has been a subject of scientific inquiry for its unique chemical structure and biological activities.[1] As one of the components of conjugated equine estrogen preparations, such as Premarin, its physiological effects have been of significant interest.[1][2] Notably, this compound holds a distinguished place in the history of chemistry as the first complex natural product to be totally synthesized, a landmark achievement by Bachmann and Wilds in 1940.[1][2][3] This technical guide provides an in-depth overview of the early research into the biological activity of this compound, focusing on its estrogenic properties, metabolic fate, and its interactions with other cellular signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of endocrinology, pharmacology, and drug development.

Estrogenic Activity of this compound

Early investigations into the biological activity of this compound centered on its estrogenic potency. The primary methods for assessing estrogenicity were in vivo assays, such as the uterotrophic assay, and in vitro receptor binding assays.

Quantitative Data on Estrogenic Activity

The following tables summarize the key quantitative data from early studies on the estrogenic activity of this compound.

Table 1: Estrogen Receptor Binding Affinity of this compound

| Receptor | Relative Binding Affinity (RBA) (%) vs. Estradiol | Reference |

| Estrogen Receptor α (ERα) | 2.0–15 | [4] |

| Estrogen Receptor β (ERβ) | 7.0–20 | [4] |

Table 2: Uterotrophic Activity of this compound

| Species | Assay Type | Dose | Uterine Weight Response | Reference |

| Immature Rat | 3-day assay | Not specified in early literature | Described as having "little or no effect" compared to other equine estrogens. | [5] |

Further research is needed to locate specific early quantitative data on the dose-response relationship of this compound in the uterotrophic assay.

Experimental Protocols

1. Competitive Estrogen Receptor Binding Assay

This in vitro assay is used to determine the relative binding affinity of a test compound for the estrogen receptor compared to a radiolabeled estrogen, typically [³H]-estradiol.

-

Preparation of Uterine Cytosol: Uteri are collected from ovariectomized rats (e.g., Sprague-Dawley strain) 7-10 days post-surgery to minimize endogenous estrogen levels. The tissue is homogenized in a cold buffer (e.g., Tris-EDTA-dithiothreitol-glycerol buffer) and centrifuged to obtain the cytosol fraction containing the estrogen receptors.[6]

-

Competitive Binding: A constant concentration of [³H]-estradiol is incubated with the uterine cytosol in the presence of increasing concentrations of the unlabeled test compound (this compound).[6]

-

Separation of Bound and Free Ligand: After incubation, the receptor-bound [³H]-estradiol is separated from the free radioligand. This can be achieved by methods such as hydroxylapatite (HAP) adsorption or dextran-coated charcoal.[6]

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: A competition curve is generated by plotting the percentage of bound [³H]-estradiol against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of [³H]-estradiol) is determined. The relative binding affinity (RBA) is then calculated as: (IC50 of Estradiol / IC50 of this compound) x 100.[7]

2. Uterotrophic Assay in Immature Female Rats

This in vivo assay assesses the estrogenic activity of a substance by measuring the increase in uterine weight in immature female rats.

-

Animal Model: Immature female rats (e.g., 21 days old) are used as their hypothalamic-pituitary-ovarian axis is not yet fully functional, resulting in low endogenous estrogen levels and a sensitive response to exogenous estrogens.[8][9]

-

Dosing: The test substance (this compound) is administered daily for three consecutive days via subcutaneous injection or oral gavage. A vehicle control group and a positive control group (treated with a known estrogen like ethinylestradiol) are included.[8][10][11]

-

Necropsy and Uterine Weight Measurement: Approximately 24 hours after the last dose, the animals are euthanized, and their uteri are excised and weighed (both wet and blotted weight).[10][12]

-

Data Analysis: A statistically significant increase in the mean uterine weight of the this compound-treated group compared to the vehicle control group indicates estrogenic activity.[12]

Metabolism and Genotoxicity of this compound

A significant area of early research focused on the metabolic pathways of this compound and the biological activities of its metabolites.

Metabolism to 4-Hydroxythis compound (4-OHEN)

This compound is metabolized to catechol estrogens, with 4-hydroxythis compound (4-OHEN) being a major metabolite.[13][14][15][16] This metabolic conversion is a critical step as 4-OHEN exhibits distinct and more concerning biological activities compared to the parent compound.

Genotoxicity of 4-Hydroxythis compound

Early studies revealed that 4-OHEN can undergo autoxidation to form a reactive o-quinone intermediate.[14][16][17][18] This intermediate is highly electrophilic and can react with cellular macromolecules, including DNA, leading to genotoxicity.

Key Genotoxic Effects of 4-OHEN:

-

DNA Adduct Formation: The 4-OHEN o-quinone can form covalent adducts with DNA bases, particularly deoxyadenosine and deoxyguanosine.[17] These adducts can distort the DNA helix and interfere with normal cellular processes like DNA replication and transcription.

-

Generation of Reactive Oxygen Species (ROS): The redox cycling between 4-OHEN and its o-quinone can generate reactive oxygen species, leading to oxidative stress.[14][16]

-

Induction of DNA Damage: This oxidative stress can cause various forms of DNA damage, including single-strand breaks and the formation of oxidized DNA bases.[14][15][16]

Experimental Protocol: In Vitro DNA Damage Assay with 4-Hydroxythis compound

-

Incubation: Lambda phage DNA or calf thymus DNA is incubated with varying concentrations of 4-OHEN in a suitable buffer.[14]

-

Analysis of Single-Strand Breaks: The extent of single-strand breaks can be analyzed by techniques such as agarose gel electrophoresis. Damaged DNA will migrate differently than intact DNA.

-

Detection of Oxidized Bases: The formation of oxidized DNA bases, such as 8-oxodeoxyguanosine, can be detected and quantified using methods like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) after enzymatic hydrolysis of the DNA.[14]

Interaction with the Aryl Hydrocarbon Receptor (AhR)

Beyond its estrogenic activity, early research also identified this compound as a ligand for the aryl hydrocarbon receptor (AhR).[19] The AhR is a ligand-activated transcription factor involved in regulating the expression of a variety of genes, including those encoding for drug-metabolizing enzymes.

Induction of Cytochrome P450 1A1 (CYP1A1)

Binding of this compound to the AhR leads to the induction of cytochrome P450 1A1 (CYP1A1) expression.[19] This was demonstrated in studies using both mouse models and human cell lines. The induction of CYP1A1 by this compound is dose-dependent.[19]

Experimental Protocol: CYP1A1 Induction Assay

-

Cell Culture: Human hepatoma cell lines (e.g., HepG2) are cultured under standard conditions.

-

Treatment: Cells are treated with varying concentrations of this compound for a specified period.

-

RNA Isolation and Analysis: Total RNA is isolated from the cells, and the expression level of CYP1A1 mRNA is quantified using techniques such as reverse transcription-polymerase chain reaction (RT-PCR).[20]

-

Enzyme Activity Assay: The catalytic activity of the induced CYP1A1 enzyme can be measured using a substrate-specific assay, such as the ethoxyresorufin-O-deethylase (EROD) assay.

Signaling Pathways and Experimental Workflows

This compound-Induced Estrogenic Signaling

Caption: this compound binds to estrogen receptors, leading to gene transcription.

Metabolic Activation and Genotoxicity of this compound

Caption: Metabolism of this compound to a reactive intermediate causes DNA damage.

This compound-Mediated AhR Signaling and CYP1A1 Induction

Caption: this compound activates the AhR pathway to induce CYP1A1 expression.

Conclusion

Early research on this compound laid a critical foundation for understanding its multifaceted biological activities. While its estrogenic potency is modest compared to other estrogens, its metabolism to the genotoxic 4-hydroxythis compound and its ability to activate the aryl hydrocarbon receptor signaling pathway highlight its complex pharmacological profile. The pioneering total synthesis of this compound not only represented a monumental achievement in chemistry but also enabled further investigation into its biological effects and those of its derivatives. This technical guide has summarized the key findings, experimental methodologies, and signaling pathways from this early period of research, providing a valuable resource for contemporary scientific endeavors in endocrinology, toxicology, and drug discovery. Further investigation into the quantitative aspects of its uterotrophic effects and the detailed molecular interactions in its signaling pathways will continue to refine our understanding of this historically significant steroid.

References

- 1. The Total Synthesis of the Sex Hormone this compound and Its Stereoisomers | Semantic Scholar [semanticscholar.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Template:Affinities of estrogen receptor ligands for the ERα and ERβ - Wikipedia [en.wikipedia.org]

- 5. Effects of 17β-estradiol and equilin on atherosclerosis development in female Apoeshl mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. urosphere.com [urosphere.com]

- 9. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. epa.gov [epa.gov]

- 12. oecd.org [oecd.org]

- 13. A metabolite of equine estrogens, 4-hydroxythis compound, induces DNA damage and apoptosis in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The equine estrogen metabolite 4-hydroxythis compound causes DNA single-strand breaks and oxidation of DNA bases in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Equine estrogen metabolite 4-hydroxythis compound induces DNA damage in the rat mammary tissues: formation of single-strand breaks, apurinic sites, stable adducts, and oxidized bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Evidence that a metabolite of equine estrogens, 4-hydroxythis compound, induces cellular transformation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 4-hydroxythis compound-adenine lesions in DNA duplexes: stereochemistry, damage site and structure - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 4-hydroxythis compound-adenine lesions in DNA duplexes: stereochemistry, damage site, and structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Induction of cytochrome P450-1A by the equine estrogen this compound, a new endogenous aryl hydrocarbon receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Induction of CYP1A1 and CYP1A2 expressions by prototypic and atypical inducers in the human lung - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Key Milestones in Equilenin Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Equilenin, a naturally occurring steroidal estrogen, holds a significant place in the history of organic chemistry and pharmacology. First isolated from the urine of pregnant mares, it was the first complex natural product to be synthesized in a laboratory setting. This achievement marked a pivotal moment in the field of total synthesis and opened the door to the laboratory production of other complex biomolecules. Beyond its historical importance, this compound and its metabolites continue to be subjects of research due to their roles in hormone replacement therapy and their complex biological activities, including interactions with the estrogen and aryl hydrocarbon receptors. This technical guide provides an in-depth overview of the key milestones in this compound research, presenting quantitative data, detailed experimental protocols, and visualizations of its key signaling pathways.

Key Milestones in this compound Research

The research timeline of this compound is marked by several groundbreaking discoveries, from its initial isolation to the elucidation of its biological mechanisms.

-

1932: Discovery and Isolation. this compound was first isolated from the urine of pregnant mares by A. Girard and his colleagues.[1] This discovery added to the growing family of known estrogens and provided a new target for chemical synthesis.

-

1939-1940: First Total Synthesis. In a landmark achievement, the total synthesis of this compound was accomplished by W. E. Bachmann, Wayne Cole, and A. L. Wilds at the University of Michigan.[1] This was the first time a complex natural product had been synthesized in the laboratory, a milestone that profoundly impacted the field of organic chemistry. The synthesis was a multi-step process with an overall yield of 2.7%.[2] In 1940, the same team reported the synthesis of the three non-natural stereoisomers of this compound.[1]

-

1941-1942: Commercialization in Hormone Therapy. this compound became a component of Premarin, a hormone replacement therapy drug introduced by Wyeth.[1] Premarin, a mixture of conjugated equine estrogens, has been widely used to treat symptoms of menopause.[1]

-

Late 20th and Early 21st Century: Elucidation of Biological Mechanisms. Research in the following decades focused on understanding the biological activity of this compound and its metabolites. Key findings include:

-

Estrogenic Activity: this compound is a steroidal estrogen that binds to estrogen receptors (ERα and ERβ), though its binding affinity is lower than that of 17β-estradiol.[2]

-

Metabolism and Genotoxicity: A significant area of research has been the metabolism of this compound to catechol estrogens, particularly 4-hydroxythis compound (4-OHEN).[2] 4-OHEN can autoxidize to an o-quinone, a reactive species that can cause DNA damage, including single-strand breaks and the formation of DNA adducts.[2][3] This has raised concerns about the potential carcinogenic effects of this compound metabolites.

-

Aryl Hydrocarbon Receptor (AhR) Agonism: this compound has been identified as a ligand for the aryl hydrocarbon receptor (AhR), a transcription factor involved in regulating the expression of genes encoding xenobiotic-metabolizing enzymes.[1] This interaction leads to the induction of enzymes such as cytochrome P450 1A1 (CYP1A1).[1]

-

Quantitative Data Summary

The following tables summarize key quantitative data from this compound research, providing a comparative overview of its synthesis and biological activity.

| Parameter | Value | Reference |

| Bachmann Total Synthesis | ||

| Overall Yield | 2.7% | --INVALID-LINK-- |

| Biological Activity of 4-Hydroxythis compound (4-OHEN) | ||

| IC50 for ERα binding | 1.5 ± 0.2 µM | --INVALID-LINK-- |

| EC50 in MCF-7 cells (ERE-luciferase) | 5.7 ± 2.8 nM | --INVALID-LINK-- |

| LC50 in MCF-7 cells | 6.0 ± 0.2 µM | --INVALID-LINK-- |

| LC50 in S30 cells | 4.0 ± 0.1 µM | --INVALID-LINK-- |

| LC50 in MDA-MB-231 cells | 24 ± 0.3 µM | --INVALID-LINK-- |

Experimental Protocols

This section provides detailed methodologies for key experiments in this compound research, based on published literature.

Bachmann's Total Synthesis of this compound (Key Steps)

The first total synthesis of this compound by Bachmann, Cole, and Wilds was a landmark in organic chemistry. The synthesis started from 1,6-Cleve's acid and involved several classical organic reactions.

Starting Material: 7-methoxy-1-keto-1,2,3,4-tetrahydrophenanthrene (prepared from 1,6-Cleve's acid).

Key Reactions:

-

Claisen condensation: To introduce a two-carbon chain at the C-2 position.

-

Reformatsky reaction: To add a carboxymethyl group.

-

Arndt–Eistert reaction: For chain elongation.

-

Dieckmann condensation: To form the five-membered D-ring.

A detailed, step-by-step protocol for each reaction in this synthesis is extensive and can be found in the original 1940 publication by Bachmann, W. E.; Cole, W.; Wilds, A. L. in the Journal of the American Chemical Society.

Estrogen Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the estrogen receptor α (ERα).

-

Reagents: Purified recombinant human ERα, [³H]-17β-estradiol (radioligand), unlabeled this compound, assay buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate).

-

Procedure:

-

A constant concentration of ERα and [³H]-17β-estradiol are incubated in the assay buffer.

-

Increasing concentrations of unlabeled this compound are added to the incubation mixtures.

-

The reactions are incubated to equilibrium (e.g., 18 hours at 4°C).

-

Bound and free radioligand are separated using a method such as dextran-coated charcoal or hydroxylapatite.

-

The amount of bound radioactivity is quantified by liquid scintillation counting.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]-17β-estradiol (IC50) is determined by non-linear regression analysis.

ERE-Luciferase Reporter Gene Assay

This assay measures the ability of this compound to activate gene transcription through the estrogen receptor.

-

Cell Culture and Transfection:

-

A suitable human cell line expressing ERα (e.g., MCF-7 breast cancer cells) is cultured in appropriate media.

-

Cells are transiently transfected with a plasmid containing an estrogen response element (ERE) upstream of a luciferase reporter gene and a control plasmid (e.g., expressing Renilla luciferase) for normalization.

-

-

Treatment: Transfected cells are treated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 24 hours).

-

Luciferase Assay:

-

Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer and a luciferase assay kit.

-

The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number.

-

-

Data Analysis: The fold induction of luciferase activity by this compound compared to the vehicle control is calculated. The EC50 value (the concentration of this compound that produces 50% of the maximal response) can be determined from the dose-response curve.

Comet Assay (Single-Cell Gel Electrophoresis)

This assay is used to detect DNA damage, such as single-strand breaks, caused by this compound's metabolite, 4-OHEN.

-

Cell Treatment: Cells are treated with 4-OHEN for a specified time.

-

Cell Embedding: Treated cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: The slides are immersed in a cold lysis solution to remove cell membranes and cytoplasm, leaving the nuclear DNA (nucleoids).

-

Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and then subjected to electrophoresis. Damaged DNA (containing strand breaks) migrates out of the nucleoid, forming a "comet tail."

-

Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green or ethidium bromide) and visualized using a fluorescence microscope.

-

Data Analysis: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail using image analysis software.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key processes in this compound research.

References

- 1. Induction of cytochrome P450-1A by the equine estrogen this compound, a new endogenous aryl hydrocarbon receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Estrogen Receptor α Enhances the Rate of Oxidative DNA Damage by Targeting an Equine Estrogen Catechol Metabolite to the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

Methodological & Application

Application Note: Quantification of Equilenin in Plasma by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Equilenin is a naturally occurring estrogen in horses and a component of conjugated equine estrogen preparations used in hormone replacement therapy. Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, drug metabolism research, and clinical monitoring. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs solid-phase extraction (SPE) for sample clean-up and utilizes a stable isotope-labeled internal standard for accurate quantification.

Principle

This method is based on the principle of reversed-phase liquid chromatography for the separation of this compound from plasma matrix components, followed by detection using a triple quadrupole mass spectrometer. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

This compound-d4 (or other suitable stable isotope-labeled internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Human plasma (K2-EDTA)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)

Instrumentation

-

Liquid Chromatograph (LC) system capable of binary gradient elution

-

Autosampler

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation: Solid-Phase Extraction (SPE)

-

Spiking: To 200 µL of plasma, add 10 µL of the internal standard working solution (e.g., 100 ng/mL this compound-d4 in methanol). Vortex briefly.

-

Pre-treatment: Add 200 µL of 0.1% formic acid in water to the plasma sample. Vortex to mix.

-

SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elution: Elute this compound and the internal standard with 1 mL of methanol into a clean collection tube.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex to ensure complete dissolution.

-

Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Gradient | 40% B to 95% B in 3 min, hold at 95% B for 1 min, return to 40% B and re-equilibrate for 1 min |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table 1 |

| Ion Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| Collision Gas | Nitrogen |

| Curtain Gas | 35 psi |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

Note: The following MS parameters are starting points and should be optimized for the specific instrument used.

Table 1: Multiple Reaction Monitoring (MRM) Transitions and Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Declustering Potential (V) | Collision Energy (eV) |

| This compound | 267.1 | 221.1 | 150 | 80 | 35 |

| This compound-d4 | 271.1 | 225.1 | 150 | 80 | 35 |

Disclaimer: The provided MRM transitions are predicted based on the fragmentation of similar steroid structures. It is crucial to confirm these transitions and optimize the collision energies and other MS parameters on the instrument being used.

Method Validation

A full method validation should be performed according to regulatory guidelines (e.g., FDA, EMA). The following parameters should be assessed:

-

Linearity: A calibration curve should be prepared by spiking known concentrations of this compound into blank plasma. A linear range of 0.1 to 100 ng/mL is typically achievable.

-

Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in multiple replicates on the same day (intra-day) and on different days (inter-day).

-

Recovery: The efficiency of the extraction process is determined by comparing the analyte response in pre-spiked samples to that in post-spiked samples.

-

Matrix Effect: Assessed to ensure that components of the plasma matrix do not interfere with the ionization of the analyte or internal standard.

-

Stability: The stability of this compound in plasma should be evaluated under various conditions, including freeze-thaw cycles, short-term benchtop storage, and long-term storage at -80°C.

Data Presentation

Table 2: Method Validation Summary (Example Data)

| Validation Parameter | Result |

| Linearity (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (%Bias) | Within ±15% |

| Recovery | 85 - 105% |

| Matrix Effect | Minimal and compensated by internal standard |